Lipophilicity Divergence: 2-(Dimethylamino)hexanoic acid is 1.4 XLogP3 Units More Lipophilic than Its Omega-Substituted Positional Isomer
Computational lipophilicity assessment using the XLogP3 algorithm reveals a substantial difference between the alpha- and omega-substituted constitutional isomers. The (2S)-enantiomer of the target compound yields an XLogP3-AA value of −0.6 [1], while 6-(dimethylamino)hexanoic acid (omega-isomer) yields an XLogP3 value of −2.0 [2]. The difference of +1.4 logP units indicates that the alpha-substituted isomer partitions more favorably into hydrophobic environments. A separate computational method (ChemScene, algorithm unspecified) reports LogP = 1.1914 for the racemic target compound , further supporting the directional trend. The alpha-substitution positions the ionizable dimethylamino group adjacent to the carboxylic acid, enabling intramolecular charge stabilization that reduces the desolvation penalty associated with the omega-isomer's terminally exposed basic amine.
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = −0.6 (PubChem, S-enantiomer); LogP = 1.1914 (ChemScene, racemate) |
| Comparator Or Baseline | 6-(Dimethylamino)hexanoic acid: XLogP3 = −2.0 (PubChem CID 14052847) |
| Quantified Difference | ΔXLogP3 = +1.4 units (target more lipophilic); ΔLogP (cross-method) ≈ +3.2 units |
| Conditions | Computational prediction: XLogP3 3.0 algorithm (PubChem); ChemScene proprietary method |
Why This Matters
Higher lipophilicity of the alpha-isomer predicts superior passive membrane permeability and organic-phase solubility, directly impacting extraction efficiency, chromatographic retention, and bioavailability in cell-based assays—key procurement selection criteria when the omega-isomer would fail to partition adequately.
- [1] PubChem CID 92165048, (2S)-2-(dimethylamino)hexanoic acid, XLogP3-AA = -0.6. https://pubchem.ncbi.nlm.nih.gov/compound/92165048 View Source
- [2] PubChem CID 14052847, 6-(dimethylamino)hexanoic acid, XLogP3 = -2.0. https://pubchem.ncbi.nlm.nih.gov/compound/14052847 View Source
